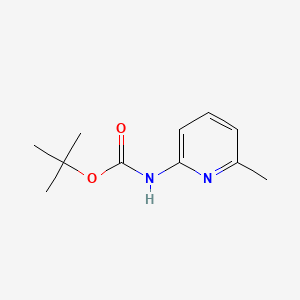

tert-Butyl (6-methylpyridin-2-yl)carbamate

Description

Contextualization within the Field of Pyridine (B92270) Chemistry and Aminopyridine Derivatives

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their structures appearing in a vast array of natural products, pharmaceuticals, and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts specific electronic properties and geometries to molecules, often influencing their biological activity and physical characteristics.

Aminopyridines, which feature an amino group (-NH2) attached to the pyridine ring, are a particularly important subclass. These compounds serve as versatile precursors in drug discovery and development. For instance, derivatives of N-Benzyl-2-aminopyridin-4-yl are integral components in molecules designed as p38 MAP kinase inhibitors and histamine (B1213489) H2-receptor antagonists. nih.gov The nitrogen atoms in the pyridine ring and the amino group can act as hydrogen bond donors and acceptors, as well as coordination sites for metal ions, which is a key aspect of their function in biological systems. researchgate.net Specifically, 2-amino-6-methylpyridine (B158447) is recognized as a valuable chelating agent and a starting material for compounds with potential antibacterial properties. researchgate.net The strategic placement of substituents on the aminopyridine scaffold allows chemists to fine-tune the molecule's properties to achieve desired therapeutic effects.

Significance of the Boc Protecting Group in Modern Organic Synthesis

In modern organic synthesis, the ability to selectively modify one part of a complex molecule while leaving other reactive sites untouched is paramount. This is achieved through the use of "protecting groups." The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its reliability and mild removal conditions. orgsyn.org

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Once installed, the Boc group is robust and stable under a wide range of reaction conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows chemists to perform various chemical transformations on other parts of the molecule without affecting the protected amine. This "orthogonal" protection strategy is fundamental to the synthesis of complex molecules. organic-chemistry.org When the protection is no longer needed, the Boc group can be easily and cleanly removed under mild acidic conditions, regenerating the free amine for subsequent reactions. medchemexpress.com This combination of stability and facile, selective removal makes the Boc group an indispensable tool for synthetic chemists.

| Feature | Description | Reference |

|---|---|---|

| Introduction Method | Commonly introduced using di-tert-butyl dicarbonate (Boc₂O) and a base. | organic-chemistry.org |

| Stability | Stable towards most bases, nucleophiles, and reductive conditions. | organic-chemistry.org |

| Cleavage Condition | Removed under mild acidic conditions (e.g., trifluoroacetic acid). | medchemexpress.com |

| Key Advantage | Enables orthogonal protection schemes in multi-step synthesis. | organic-chemistry.org |

Overview of the Compound's Role as a Versatile Synthetic Intermediate

The compound tert-Butyl (6-methylpyridin-2-yl)carbamate perfectly illustrates the strategic use of protecting groups in synthesis. By masking the reactive amino group of 2-amino-6-methylpyridine with a Boc group, the compound becomes a versatile intermediate for further chemical modification. The protected amine is prevented from participating in undesired side reactions, allowing chemists to selectively target other positions on the pyridine ring for functionalization, such as through metal-catalyzed cross-coupling reactions.

Once the desired modifications to the pyridine core are complete, the Boc group can be efficiently removed to unveil the primary amine. This newly revealed functional group can then be used in subsequent synthetic steps, such as amide bond formation or the construction of new heterocyclic rings. This stepwise approach is crucial in the synthesis of complex pharmaceutical agents, where precise control over the molecular architecture is essential. For example, related Boc-protected aminopyridines are documented intermediates in the synthesis of potent kinase inhibitors, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov

| Property | Value | Reference |

|---|---|---|

| CAS Number | 90101-22-7 | apolloscientific.co.uksigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 208.26 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 64-69 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVAARVWQDEAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463710 | |

| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-22-7, 205676-84-2 | |

| Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90101-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Tert Butyl 6 Methylpyridin 2 Yl Carbamate

Direct N-Boc Protection of 2-Amino-6-methylpyridine (B158447)

The most direct and widely employed method for the synthesis of tert-butyl (6-methylpyridin-2-yl)carbamate is the protection of the amino group of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Conditions and Reagent Optimization Using Di-tert-butyl Dicarbonate (Boc₂O)

The N-Boc protection of 2-amino-6-methylpyridine is a versatile reaction that can be conducted under various conditions, often tailored to optimize yield and purity. organic-chemistry.orgfishersci.co.uk The choice of base and catalyst is crucial, especially given the reduced nucleophilicity of the amino group in aminopyridines.

Common bases for this transformation include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction is generally performed in solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk For weakly nucleophilic aromatic amines, the addition of stronger bases or heating may be necessary to drive the reaction to completion. wuxibiology.com

A particularly effective method for the Boc protection of unreactive aminopyridines involves the use of a combination of sodium iodide (NaI), DMAP, and Boc anhydride (B1165640) in THF. This system can lead to rapid and high-yielding protection, in some cases causing solvent gelation within seconds. snmjournals.org The optimization of reagent stoichiometry is critical; typically, a slight excess of Boc₂O is used to ensure complete conversion of the starting amine.

Table 1: Optimization of Reagents for N-Boc Protection

| Reagent/Catalyst | Role | Typical Conditions & Observations |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source | Generally used in 1.1 to 1.5 equivalents. |

| 4-Dimethylaminopyridine (DMAP) | Catalyst/Base | Accelerates the reaction, particularly for less reactive amines. snmjournals.org |

| Triethylamine (TEA) / Diisopropylethylamine (DIEA) | Base | Used to neutralize the acid byproduct of the reaction. |

| Sodium Bicarbonate (NaHCO₃) | Base | A mild base often used in biphasic systems. fishersci.co.uk |

| Sodium Iodide (NaI) | Co-catalyst | Can enhance reactivity for unreactive amines in combination with DMAP. snmjournals.org |

Solvent Effects and Temperature Control in Large-Scale Synthesis

For large-scale industrial applications, the choice of solvent and precise temperature control are paramount to ensure safety, efficiency, and scalability. Solvents such as tetrahydrofuran (THF), dichloromethane, methanol, and 1,4-dioxane (B91453) are commonly employed. google.com

Recent studies have shown that alcoholic solvents, like methanol, can significantly accelerate the rate of Boc protection for aromatic amines, even in the absence of a base. wuxibiology.com This rate enhancement is attributed to the stabilization of the transition state by the alcohol through hydrogen bonding. This finding has significant implications for developing more environmentally friendly and cost-effective large-scale syntheses.

Temperature control is crucial to prevent side reactions and ensure the stability of the product. While many Boc protection reactions can be carried out at room temperature, for less reactive substrates or on a large scale, moderate heating (e.g., to 40°C) may be employed to increase the reaction rate. fishersci.co.uk Conversely, for highly exothermic reactions, cooling may be necessary to maintain control. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). rsc.org

Table 2: Solvent Effects and Temperature Considerations

| Solvent | Effect on Reaction Rate | Temperature Range | Notes for Large-Scale Synthesis |

| Methanol | Accelerates reaction for aromatic amines. wuxibiology.com | Room Temperature to 40°C | Good for green chemistry approaches; may not require a base. |

| Tetrahydrofuran (THF) | Common and effective solvent. fishersci.co.ukgoogle.com | Room Temperature to Reflux | Good solubility for reactants; requires careful handling due to peroxide formation. |

| Dichloromethane (DCM) | Widely used aprotic solvent. google.com | Room Temperature | Volatile and requires containment; effective for workup and purification. |

| Acetonitrile | Polar aprotic solvent. fishersci.co.uk | Room Temperature to 40°C | Good for achieving high yields. |

Advanced Functionalization Strategies Utilizing this compound as a Precursor

The Boc-protected compound serves as a versatile intermediate for further regioselective functionalization, particularly at the 6-methyl position of the pyridine (B92270) ring.

Regioselective Functionalization at the 6-Methyl Position of the Pyridine Ring

The methyl group at the 6-position is amenable to various chemical transformations, allowing for the introduction of diverse functional groups.

A key strategy for the functionalization of the 6-methyl group is the Boekelheide reaction. wikipedia.org This reaction involves the rearrangement of an α-picoline-N-oxide to a hydroxymethylpyridine. In the context of this compound, the synthesis begins with the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This N-oxide is then treated with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to induce the rearrangement. wikipedia.orgsemanticscholar.org

The reaction with acetic anhydride typically requires heating, while TFAA can often facilitate the reaction at room temperature. wikipedia.org The mechanism involves an initial O-acylation of the N-oxide, followed by deprotonation of the α-methyl group and a [3.3]-sigmatropic rearrangement to furnish an acetylated or trifluoroacetylated intermediate. Subsequent hydrolysis yields the desired hydroxymethyl group. wikipedia.org This method provides a highly selective route to tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. semanticscholar.org

The newly introduced hydroxymethyl group serves as a valuable handle for further synthetic modifications. It can be readily converted into other functional groups, such as halides or mesylates, which are excellent leaving groups for nucleophilic substitution reactions.

For instance, treatment of the hydroxymethyl compound with a mesylating agent like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) would yield the corresponding mesylate. Similarly, the alcohol can be converted to a halide. For example, treatment of a related compound, 2-picoline-N-oxide, with phosphoryl chloride or triphosgene (B27547) can yield 2-chloromethylpyridine. wikipedia.org These derivatizations open up pathways to a wide array of other substituted pyridine compounds, making this compound a strategic building block in organic synthesis.

Ortho-Lithiation and Subsequent Electrophilic Capture Reactions

Directed ortho-lithiation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic lithiated intermediate that can then react with an electrophile. wikipedia.org The tert-butoxycarbonyl (Boc) group on an aminopyridine can serve as an effective DMG, facilitating lithiation at the neighboring carbon atom.

The synthesis of this compound via this method would conceptually involve the protection of 2-amino-6-methylpyridine with a tert-butoxycarbonyl (Boc) group, followed by ortho-lithiation and quenching with an electrophile. However, in the case of 2-(tert-butoxycarbonylamino)-6-methylpyridine, the positions ortho to the directing carbamate (B1207046) group are the nitrogen atom of the pyridine ring and the C3-position. Direct lithiation at the C3 position is the desired pathway.

The general conditions for such a reaction involve treating the N-Boc protected 2-amino-6-methylpyridine with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperatures, typically -78°C. The presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and facilitate the deprotonation. Following the formation of the lithiated intermediate, the reaction is quenched with a suitable electrophile to introduce the desired functionality. For the synthesis of the title compound itself, this strategy is more applicable for introducing substituents at the C3 position, rather than the direct formation of the carbamate.

Strategies for Introducing Amines at the Pyridine 2-Position via N-Oxide Activation

An alternative and widely employed strategy for the synthesis of 2-aminopyridines involves the activation of the corresponding pyridine N-oxide. The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, towards nucleophilic attack. This increased reactivity allows for the introduction of an amino group under milder conditions than those required for the direct amination of the parent pyridine.

The synthesis of this compound via this route would commence with the oxidation of 6-methylpyridine to 6-methylpyridine 1-oxide. This intermediate is then activated with a reagent such as tosyl chloride (TsCl) or trifluoroacetic anhydride (TFAA) to generate a reactive pyridinium (B92312) species. Subsequent reaction with a protected amine nucleophile, such as tert-butylamine (B42293), would lead to the desired product. A one-pot procedure where the N-oxide is transformed into an N-tert-butylamino intermediate, followed by in-situ deprotection and reprotection with a Boc group, has been reported for similar systems. nih.gov

Various activating agents can be employed, each with its own set of reaction conditions and outcomes. For instance, the use of PyBroP (bromotriphenylphosphonium hexafluorophosphate) has been shown to be a mild and general activator for the regioselective addition of amine nucleophiles to pyridine N-oxides.

Comparative Analysis of Synthetic Routes and Preparative Scalability

The choice between ortho-lithiation and N-oxide activation for the synthesis of substituted pyridines like this compound depends on several factors, including the desired substitution pattern, substrate compatibility, and scalability of the process.

| Feature | Ortho-Lithiation | N-Oxide Activation |

| Regioselectivity | High, directed by the DMG | Generally high for the 2-position |

| Reaction Conditions | Cryogenic temperatures, inert atmosphere | Varies from mild to elevated temperatures |

| Reagent Sensitivity | Highly sensitive to moisture and air | Generally less sensitive than organolithiums |

| Substrate Scope | Can be limited by acidic protons elsewhere | Broad, tolerant of various functional groups |

| Scalability | Can be challenging due to temperature control and handling of pyrophoric reagents | Generally more amenable to scale-up |

Evaluation of Efficiency and Selectivity of Different Methods

Ortho-Lithiation: The efficiency and selectivity of directed ortho-lithiation are highly dependent on the choice of the directing group, the organolithium base, solvent, and temperature. The carbamate group is a potent directing group, generally leading to high regioselectivity for the ortho-position. nih.gov However, competition between different ortho-positions can occur if the directing group is situated between two non-equivalent sites. For 2-(tert-butoxycarbonylamino)-6-methylpyridine, lithiation is expected to occur at the C3 position. Yields can be high, but are often sensitive to the precise reaction conditions and the nature of the electrophile.

N-Oxide Activation: This method generally provides high selectivity for the introduction of nucleophiles at the 2-position of the pyridine ring. nih.gov The efficiency of the reaction is influenced by the choice of the activating agent and the nucleophile. For instance, the reaction of pyridine N-oxides with tosyl chloride and tert-butylamine in a one-pot process has been reported to give good yields of the corresponding 2-(tert-butylamino)pyridines, which can then be protected. nih.gov This method often offers a more direct route to 2-aminopyridine (B139424) derivatives compared to building the ring from acyclic precursors.

Challenges Associated with Undesired Byproducts and Purification

Ortho-Lithiation: A significant challenge in ortho-lithiation reactions is the potential for side reactions. These can include addition of the organolithium reagent to the pyridine ring, especially if the reaction temperature is not strictly controlled. Another potential byproduct can arise from the reaction of the lithiated intermediate with the starting material. orgsyn.org Purification of the desired product often requires chromatographic techniques to remove unreacted starting material, byproducts, and the quenching agent.

N-Oxide Activation: While generally a cleaner method, the N-oxide activation strategy can also lead to the formation of byproducts. Over-activation or reaction with the solvent can lead to undesired products. If the pyridine ring has other susceptible positions, a mixture of isomers might be obtained, although amination at the 2-position is typically favored. nih.gov The purification process may involve the removal of the activating agent and its byproducts, as well as any unreacted N-oxide. The final product is often purified by column chromatography.

Chemical Reactivity and Transformation Pathways of Tert Butyl 6 Methylpyridin 2 Yl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its primary role is to temporarily mask the nucleophilicity and basicity of the amine functionality on the pyridine (B92270) ring, allowing other transformations to occur at different positions of the molecule. The reactivity of the carbamate moiety is therefore dominated by its cleavage (deprotection) to regenerate the parent amine.

The removal of the Boc group is typically achieved under acidic conditions, which exploit the lability of the tert-butyl group. sci-hub.seacsgcipr.org The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which can then lose a proton to form isobutylene (B52900). This process ultimately leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and tert-butanol (B103910). researchgate.net

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common. fishersci.co.uk The choice of acid and solvent allows for tuning of the reaction conditions to be compatible with other functional groups in the molecule. fishersci.co.uk While strong acids are highly effective, Lewis acids such as zinc bromide (ZnBr₂) also facilitate Boc deprotection, sometimes offering different selectivity in molecules with multiple acid-sensitive groups. fishersci.co.ukresearchgate.net

Although less common, as the Boc group is designed to be stable to base, deprotection under basic conditions has been reported for certain substrates. sci-hub.se For instance, unactivated primary Boc-protected amines can be cleaved using sodium t-butoxide in wet tetrahydrofuran (B95107), proceeding through an isocyanate intermediate. sci-hub.se

| Reagent(s) | Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 2-12 hours. fishersci.co.uk | A common and highly effective method. fishersci.co.ukresearchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, Water | Room temperature, 2 hours. fishersci.co.ukresearchgate.net | Often used to isolate the amine as a hydrochloride salt. fishersci.co.uk |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature, overnight. fishersci.co.uk | A milder Lewis acid alternative to strong protic acids. fishersci.co.ukresearchgate.net |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | Not specified | Can offer selectivity for N-Boc deprotection over tert-butyl esters. researchgate.net |

| Sodium t-Butoxide (NaOtBu) | Tetrahydrofuran (THF), Water | Reflux, 2-12 hours | A specialized basic condition for primary Boc amines. sci-hub.se |

The primary role of the tert-butyl carbamate group in the context of N-acylation is that of a protecting group. The Boc group deactivates the nitrogen atom, preventing it from participating in nucleophilic reactions. To achieve N-acylation at the 2-position of the pyridine ring, the standard strategy involves the deprotection of the carbamate to regenerate the highly nucleophilic 2-amino-6-methylpyridine (B158447). This free amine can then readily react with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., EDCI/HOBt), to form the corresponding amide. nih.govgoogle.com

While direct reaction on the protected carbamate is not its intended purpose for acylation, the carbamate's nitrogen proton can be removed by a strong base like sodium hydride. researchgate.net The resulting sodium salt is a more potent nucleophile and can react with electrophiles, such as alkyl halides, in N-alkylation reactions. researchgate.net This demonstrates that while the Boc group significantly reduces the nitrogen's nucleophilicity, it does not completely eliminate its reactivity under strongly basic conditions.

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) and more susceptible to nucleophilic attack. youtube.com However, the substituents on the ring—the carbamate and the methyl group—significantly modify this intrinsic reactivity.

In general, electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and, when forced, occurs primarily at the 3-position (meta to the nitrogen). youtube.com The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. youtube.com

However, in tert-butyl (6-methylpyridin-2-yl)carbamate, the ring is substituted with two electron-donating groups: the 2-carbamate and the 6-methyl group. The carbamate group, like an amino group, is a powerful activating group and an ortho-, para-director. The methyl group is a weaker activating group, but also an ortho-, para-director. Their combined influence strongly activates the pyridine ring towards EAS and directs incoming electrophiles to the 3- and 5-positions, which are ortho and para to the activating carbamate group. Kinetic studies on related 2-aminopyridine (B139424) derivatives confirm that electrophilic substitution, such as acid-catalyzed hydrogen exchange, preferentially occurs at the 3- and 5-positions. rsc.org Therefore, reactions like nitration, halogenation, or sulfonation are expected to yield 3- and/or 5-substituted products.

The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. clockss.org Nucleophilic addition can occur, particularly when the ring is activated by electron-withdrawing groups or upon quaternization of the ring nitrogen. While the subject molecule is not strongly activated for nucleophilic attack, powerful nucleophiles like organolithium reagents can potentially add to the C=N bond of the pyridine ring. acs.org

Ring transformation reactions typically involve a nucleophilic attack that leads to ring opening, followed by a rearrangement and re-cyclization to form a new heterocyclic or carbocyclic system. clockss.orgnih.gov For example, highly electron-deficient pyridinium (B92312) salts or pyridones can undergo such transformations. nih.gov While these reactions are not characteristic for this compound under standard conditions, they represent a potential transformation pathway under forcing conditions or after modification of the pyridine ring to enhance its electrophilicity. researchgate.net

Reactivity at the Methyl Substituent

The methyl group at the 6-position of the pyridine ring is a site of significant reactivity. The protons of a methyl group adjacent to the pyridine nitrogen are acidic enough to be removed by strong bases, a process known as lateral metalation. rsc.org Reagents such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) can deprotonate the methyl group to generate a resonance-stabilized carbanion. rsc.orgclockss.org

This lithiated intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the methyl position. clockss.org This pathway allows for the elaboration of the methyl group into more complex side chains. However, in this compound, lateral metalation must compete with other possible deprotonation events, namely the deprotonation of the carbamate N-H proton and direct ortho-lithiation of the pyridine ring at the 3-position, directed by the carbamate group. The outcome of the reaction often depends on the specific base used, the reaction temperature, and the stoichiometry of the reagents. acs.org For instance, the use of hindered bases like LDA at low temperatures can favor lateral metalation over nucleophilic addition to the ring. clockss.org

Side-Chain Functionalization and Derivatization Reactions

The methyl group at the 6-position of the pyridine ring is a key site for functionalization, allowing for the introduction of various substituents and the synthesis of more complex derivatives. One of the primary pathways for this functionalization is through oxidation.

A notable example of side-chain functionalization is the oxidation of the methyl group to a hydroxymethyl group. In a reaction involving the closely related substrate, tert-butyl methyl(6-methylpyridin-2-yl)carbamate, oxidation with meta-chloroperbenzoic acid (m-CPBA) in acetic acid at room temperature yields tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate. This transformation introduces a versatile hydroxyl functionality, which can serve as a handle for further derivatization, such as etherification or esterification, thereby expanding the synthetic utility of the parent molecule.

The introduction of the hydroxymethyl group is a critical step for creating more complex structures. This functional group can participate in a wide array of subsequent reactions, making it a valuable intermediate in synthetic chemistry.

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| tert-Butyl methyl(6-methylpyridin-2-yl)carbamate | meta-chloroperbenzoic acid (m-CPBA) in acetic acid | tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | Oxidation of the methyl group to a hydroxymethyl group. |

Radical Processes and Oxidative Transformations at the Benzylic Position

The methyl group on the pyridine ring, being in a benzylic-like position, is susceptible to radical reactions and further oxidative transformations. These processes provide pathways to derivatives with higher oxidation states, such as aldehydes and carboxylic acids.

Radical Bromination: A common method for functionalizing benzylic positions is radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator. While a specific example for this compound is not detailed in the available literature, the synthesis of the analogous tert-butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate highlights the feasibility of such a transformation on a similar heterocyclic system. This suggests that the methyl group of this compound could likely be converted to a bromomethyl group, a versatile intermediate for nucleophilic substitution reactions.

Oxidative Transformations: The methyl group can be further oxidized to an aldehyde or a carboxylic acid. The oxidation of methylpyridines to their corresponding pyridine carboxylic acids is a well-established transformation. nih.govchemicalbook.comgoogle.comresearchgate.net Various oxidizing agents can be employed for this purpose. For instance, the oxidation of the methyl group on a pyridine ring can be achieved to form a carboxylic acid. Although a specific protocol for the complete oxidation of this compound is not explicitly described, the general reactivity of methylpyridines suggests that this transformation is a viable pathway.

These oxidative processes significantly alter the electronic and steric properties of the molecule, providing access to a different class of derivatives with potential applications in various fields of chemistry.

| Transformation | Typical Reagents | Potential Product | Significance |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | tert-Butyl (6-(bromomethyl)pyridin-2-yl)carbamate | Introduces a leaving group for further substitution reactions. |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, SeO2) | 6-((tert-Butoxycarbonyl)amino)pyridine-2-carboxylic acid | Provides a carboxylic acid functionality for amide coupling and other derivatizations. nih.govchemicalbook.comgoogle.comresearchgate.net |

Applications of Tert Butyl 6 Methylpyridin 2 Yl Carbamate in Chemical Synthesis and Medicinal Chemistry

Building Block for Complex Organic Molecules

As a protected diamine derivative, tert-Butyl (6-methylpyridin-2-yl)carbamate is primarily utilized as a foundational element for constructing larger, more intricate molecular architectures. The strategic placement of the methyl group and the protected amine on the pyridine (B92270) ring allows for controlled, stepwise synthesis, which is crucial in developing molecules with precise functionalities and three-dimensional arrangements.

Intermediate in Peptide Modification and Peptidomimetic Design

In the realm of peptide science, the introduction of unnatural amino acids or modified building blocks is a key strategy for creating peptides with enhanced stability, permeability, and biological activity. While the direct use of this compound in peptide modification is not extensively documented, its structural motifs are relevant to the goals of peptidomimetic design. Boc-protected amino compounds are fundamental in peptide synthesis for the controlled assembly of amino acid sequences. nih.gov

"Chameleonic" peptides are molecules designed to change their conformation in response to their environment, such as transitioning from a polar, water-soluble state to a more nonpolar state to facilitate passage through a cell membrane. This property is highly dependent on the peptide's sequence and the incorporation of specific structural elements that can shield polar groups. While there is no specific research detailing the use of the (6-methylpyridin-2-yl)carbamate moiety to induce chameleonic properties, the development of novel building blocks is a critical area of research for achieving such dynamic conformational behavior.

A significant challenge in peptide-based drug development is their typically poor membrane permeability. Research has shown that chemical modifications, such as N-methylation or the incorporation of specific heterocyclic moieties, can enhance a peptide's ability to cross cell membranes. nih.govresearchgate.net For instance, grafting an imidazopyridinium unit onto a peptide has been shown to have a major positive effect on passive membrane permeability. nih.gov Although studies specifically measuring the impact of the this compound group on peptide permeability are not available, its pyridine core is a feature explored in various strategies aimed at improving the pharmacokinetic properties of peptide constructs.

Precursor for Metal Ion Chelating Ligands

The deprotected form of this compound, 2-amino-6-methylpyridine (B158447), possesses two nitrogen atoms (one from the pyridine ring and one from the amino group) that can act as a bidentate ligand, capable of coordinating with a single metal ion to form a stable chelate ring. Such N,N-bidentate ligands are fundamental in coordination chemistry. Pyridine-based ligands are widely used to form complexes with a variety of metal ions for applications in catalysis, imaging, and therapeutics. nih.gov The synthesis of metal carbamates is also a well-established field, with applications in materials science and as precursors for metal-organic frameworks. mdpi.com While specific examples detailing the use of this compound as a precursor for metal ion chelating ligands are not prominent in the literature, the structural characteristics of its corresponding amine make it a suitable candidate for such applications.

Scaffold for the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers, making FGFRs important targets for therapeutic intervention. nih.gov Substituted aminopyridine and aminopyrimidine scaffolds are key pharmacophores in the design of selective FGFR inhibitors. researchgate.netnih.gov These core structures often form critical hydrogen bonds with the hinge region of the kinase domain.

The use of this compound as an intermediate allows for the introduction of the 6-methyl-2-aminopyridine core, which can be elaborated into a final inhibitor. Research into aminopyridine derivatives has shown that substitution patterns on the pyridine ring are critical for achieving potency and selectivity. For example, a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized as selective inhibitors for FGFR4, which is implicated in hepatocellular carcinoma. nih.gov

| Compound Class | Target | Key Structural Feature | Significance |

|---|---|---|---|

| Aminotrimethylpyridinol Derivatives | FGFR4 | Methylated aminopyridine core | Methyl group positioning influences steric interactions and selectivity against other FGFR isoforms. nih.gov |

| Aminodimethylpyrimidinol Derivatives | FGFR4 | Methylated aminopyrimidine core | Demonstrated high selectivity for FGFR4 over FGFR1-3. nih.gov |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | FGFR1, 2, 4 | Fused heterocyclic system based on a pyridine core | Identified potent covalent inhibitors with significant in vivo antitumor efficacy. nih.gov |

Quinolone and fluoroquinolone structures are well-known classes of antibacterial agents. mdpi.com In medicinal chemistry, the quinolone scaffold has been explored for various other therapeutic targets. However, the role of this compound in the specific development of quinolone-based FGFR inhibitors is not established in the scientific literature. The synthetic routes for potent FGFR inhibitors generally rely on other heterocyclic cores that are specifically designed to fit the ATP-binding pocket of the receptor.

Contribution to Novel Synthetic Pathways in Catalysis

The unique structural attributes of this compound make it a compound of interest in the development of new catalytic processes. The presence of a Boc-protected amine on the pyridine ring allows for controlled reactivity and functionalization, opening avenues for its use in sophisticated chemical transformations.

Substrate or Intermediate in Regioselective Hydroaminoalkylation Studies

While direct and extensive literature detailing the use of this compound as a primary substrate in regioselective hydroaminoalkylation is still emerging, its structural motifs are highly relevant to this class of reactions. Hydroaminoalkylation, the addition of an N-H bond across a C-C multiple bond, is a powerful atom-economical method for synthesizing substituted amines. The 2-aminopyridine (B139424) moiety is a key pharmacophore, and methods for its selective alkylation are of significant interest.

In this context, the tert-butyl carbamate (B1207046) group serves as a crucial protecting group for the amine. This protection is essential for controlling the reactivity of the amine during catalytic cycles and preventing undesired side reactions. The tert-butyl group can be readily removed under acidic conditions, allowing for the facile deprotection of the final product. The 6-methyl group on the pyridine ring can influence the steric and electronic properties of the substrate, potentially impacting the regioselectivity of the catalytic addition.

Research in the broader field of hydroaminoalkylation often utilizes substrates with similar electronic and steric properties. The principles derived from these studies can be extrapolated to predict the behavior of this compound. For instance, the choice of catalyst, typically based on transition metals like rhodium, iridium, or palladium, and the reaction conditions are critical in dictating the regiochemical outcome (Markovnikov vs. anti-Markovnikov addition). The pyridine nitrogen can also act as a coordinating group, influencing the catalyst's approach to the double bond and thereby controlling the regioselectivity.

Although specific data tables on the performance of this compound in regioselective hydroaminoalkylation are not yet widely published, the table below illustrates a hypothetical reaction scheme and the expected parameters that would be investigated in such a study.

| Parameter | Description | Potential Outcome |

| Catalyst | Transition metal complex (e.g., Rh, Ir, Pd) with various ligands | Influences reaction rate, yield, and regioselectivity. |

| Alkene | Substrate to be hydroaminoalkylated (e.g., styrene, 1-octene) | Determines the nature of the alkyl chain added to the amine. |

| Solvent | Reaction medium (e.g., toluene, THF, dioxane) | Can affect catalyst solubility, stability, and reactivity. |

| Temperature | Reaction temperature | Influences reaction kinetics and selectivity. |

| Regioselectivity | Ratio of linear to branched product | A key measure of the success of the catalytic system. |

Expanding Chemical Space for Drug Discovery and Development

The quest for novel therapeutic agents is intrinsically linked to the exploration of new areas of chemical space. The structural diversity of small molecules is a key determinant in the success of drug discovery programs. This compound serves as a valuable building block in this endeavor, providing a versatile scaffold for the synthesis of diverse compound libraries.

The 2-amino-6-methylpyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors. The tert-butyl carbamate functionality allows for the strategic introduction of a wide range of substituents at the amino position after deprotection. This, combined with the potential for functionalization of the pyridine ring itself, enables the generation of a vast array of structurally distinct molecules.

The process of expanding chemical space using this scaffold typically involves a series of synthetic transformations. The Boc-protected amine can be deprotected and subsequently reacted with a variety of electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to introduce diverse functional groups. Furthermore, the pyridine ring can undergo reactions like halogenation, which then opens up possibilities for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

The following table outlines the key structural features of this compound and their significance in expanding chemical space for drug discovery.

| Structural Feature | Role in Expanding Chemical Space | Examples of Derivatives |

| tert-Butyl Carbamate (Boc) Group | A protecting group that allows for selective functionalization of the amine after deprotection. | Amides, sulfonamides, ureas, secondary amines. |

| Pyridine Ring | A key heterocyclic scaffold that can be further functionalized at various positions. | Halogenated pyridines, biaryl pyridines, alkynyl pyridines. |

| Methyl Group | Provides a steric and electronic handle that can influence biological activity and metabolic stability. | Can be a site for further synthetic modification in some cases. |

The strategic use of this compound as a starting material allows medicinal chemists to systematically explore the chemical space around the 2-amino-6-methylpyridine core. This exploration can lead to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new and more effective medicines.

Advanced Spectroscopic and Mechanistic Investigations of Tert Butyl 6 Methylpyridin 2 Yl Carbamate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of tert-butyl (6-methylpyridin-2-yl)carbamate provides detailed information about the electronic environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the protons of the tert-butyl group, the methyl group, and the pyridine (B92270) ring.

The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.5 ppm, due to the shielding effect of the electron-donating alkyl groups. The methyl protons attached to the pyridine ring at position 6 also produce a singlet, generally found further downfield, around 2.4 ppm.

The aromatic protons on the pyridine ring exhibit characteristic coupling patterns. The proton at position 4 (H-4) typically appears as a triplet, resulting from coupling to the adjacent protons at positions 3 and 5. The protons at positions 3 (H-3) and 5 (H-5) appear as doublets. The chemical shifts are influenced by the electronic effects of the carbamate (B1207046) and methyl substituents. A broad singlet corresponding to the N-H proton of the carbamate group is also typically observed.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Predicted data is based on analogous structures and general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | ~7.8 | d | ~8.0 |

| Pyridine H-4 | ~7.5 | t | ~8.0 |

| Pyridine H-5 | ~6.8 | d | ~8.0 |

| Pyridine -CH₃ | ~2.4 | s | - |

| Carbamate N-H | ~8.0 | s (broad) | - |

| tert-Butyl -C(CH₃)₃ | ~1.5 | s | - |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, with the molecular formula C₁₁H₁₆N₂O₂, eleven distinct carbon signals are expected.

The spectrum would show a signal for the carbamate carbonyl carbon (~153 ppm), which is typically downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of this group resonate further upfield at approximately 28 ppm. The methyl carbon attached to the pyridine ring is expected around 24 ppm. The five carbons of the pyridine ring will have distinct chemical shifts reflecting the electronic influence of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted data is based on analogous structures and general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~152 |

| Pyridine C-6 | ~157 |

| Pyridine C-4 | ~138 |

| Pyridine C-3 | ~115 |

| Pyridine C-5 | ~110 |

| Pyridine -CH₃ | ~24 |

| Carbamate C=O | ~153 |

| tert-Butyl -C(CH₃)₃ | ~80 |

| tert-Butyl -C(CH₃)₃ | ~28 |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound. The molecular formula is C₁₁H₁₆N₂O₂, which corresponds to a calculated exact mass of 208.1212 g/mol . sigmaaldrich.com HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

A key feature in the mass spectrum of Boc-protected amines is the characteristic fragmentation pattern. acdlabs.com Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is readily formed. A common fragmentation pathway involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da), resulting in a total neutral loss of 100 Da. researchgate.net Another prominent peak often observed corresponds to the stable tert-butyl cation at m/z 57. acdlabs.com

Table 3: Predicted HRMS Fragments for this compound

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₁₁H₁₇N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ | 209.1285 |

| [C₇H₉N₂O₂]⁺ | Loss of isobutylene [M+H - C₄H₈]⁺ | 153.0659 |

| [C₆H₉N₂]⁺ | Loss of isobutylene and CO₂ [M+H - C₅H₈O₂]⁺ | 109.0760 |

| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |

Mechanistic Studies of Key Transformation Reactions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of this compound to yield 6-methylpyridin-2-amine is a key transformation, and its mechanism has been the subject of detailed studies.

The acid-catalyzed deprotection mechanism proceeds through a series of well-understood steps. total-synthesis.com The reaction is initiated by the protonation of the carbamate, typically at the carbonyl oxygen. This is followed by the cleavage of the tert-butyl C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically scavenged by a nucleophile or deprotonates to form isobutene. total-synthesis.com The carbamic acid intermediate is unstable and rapidly decomposes, losing carbon dioxide to afford the deprotected amine. total-synthesis.comyoutube.com

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

Isotopic labeling studies provide deeper mechanistic insights by tracing the path of specific atoms throughout the reaction. For instance, using a deuterated acid (e.g., TFA-d) can help determine if proton transfer is involved in the rate-determining step by observing a kinetic isotope effect (KIE). Similarly, labeling the carbonyl carbon of the Boc group with ¹³C would allow its fate to be tracked, confirming its release as carbon dioxide via ¹³C NMR or mass spectrometry. These advanced studies are essential for validating the proposed mechanistic pathways and for optimizing reaction conditions for efficient and selective transformations.

Identification and Characterization of Reaction Intermediates

The synthesis of this compound, typically achieved through the reaction of 2-amino-6-methylpyridine (B158447) with di-tert-butyl dicarbonate (B1257347) (Boc₂O), proceeds through one or more reactive intermediates. The specific pathway and the nature of these transient species are highly dependent on the reaction conditions, such as the presence or absence of a catalyst. While direct isolation of intermediates from this specific reaction is challenging due to their inherent instability, their existence is inferred from mechanistic studies of analogous N-tert-butoxycarbonylation reactions and can be investigated using in situ spectroscopic techniques.

The generally accepted mechanism for the N-tert-butoxycarbonylation of an amine involves the nucleophilic attack of the amino group of 2-amino-6-methylpyridine on one of the carbonyl carbons of Boc₂O. This initial step leads to the formation of a tetrahedral intermediate which then collapses to yield the final carbamate product, along with the byproducts tert-butanol (B103910) and carbon dioxide.

In the absence of a strong base or catalyst , the reaction is thought to proceed through a concerted or near-concerted mechanism where the amine attacks the anhydride (B1165640), and a proton is transferred, leading to the breakdown of the intermediate complex. The direct detection of this transient tetrahedral intermediate is difficult due to its short lifetime.

In the presence of a nucleophilic catalyst , such as 4-(dimethylamino)pyridine (DMAP), the reaction mechanism is altered. DMAP first reacts with Boc₂O to form a more reactive acylating agent, a tert-butoxycarbonylpyridinium ion. This species is highly susceptible to nucleophilic attack by the 2-amino-6-methylpyridine. This catalytic pathway significantly accelerates the rate of reaction.

A key intermediate that has been proposed and, in some cases, isolated in related systems is a mixed carbamic-carbonic anhydride. rsc.orgnih.gov This intermediate arises from the collapse of the initial adduct formed between the amine and the activated acylating agent. For the reaction of 2-amino-6-methylpyridine, the formation of tert-butyl (6-methylpyridin-2-yl)carbamoyl tert-butyl carbonate would be the analogous intermediate.

Spectroscopic Characterization of Intermediates:

In situ spectroscopic methods are invaluable for detecting and characterizing such transient species. Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can monitor the reaction progress and identify the spectral signatures of intermediates.

FTIR Spectroscopy: By using techniques such as ReactIR, it is possible to monitor the vibrational modes of the reactants, intermediates, and products in real-time. The formation of a carbamic-carbonic anhydride intermediate would be expected to show characteristic carbonyl stretching frequencies. Based on studies of stable analogues, these intermediates exhibit distinct IR absorption bands. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Carbamic-Carbonic Anhydride |

| Asymmetric C=O Stretch | ~1815-1825 |

| Symmetric C=O Stretch | ~1750-1765 |

The disappearance of the N-H stretching bands of the starting amine (around 3300-3500 cm⁻¹) and the Boc₂O anhydride bands (around 1810 and 1760 cm⁻¹), concurrent with the appearance of the intermediate's characteristic carbonyl bands, followed by their subsequent decay and the growth of the final carbamate product's amide C=O band (around 1700-1730 cm⁻¹), would provide strong evidence for this reaction pathway.

NMR Spectroscopy: Low-temperature NMR studies can also be employed to slow down the reaction and allow for the detection of intermediates. The formation of a carbamic-carbonic anhydride would result in a unique set of signals in both ¹H and ¹³C NMR spectra.

| Nucleus | Expected Chemical Shift (δ, ppm) for Key Moieties of the Intermediate |

| ¹H NMR | |

| Pyridine Ring Protons | 7.0 - 8.5 (shifted from starting amine) |

| Pyridine Methyl Protons | ~2.5 (shifted from starting amine) |

| tert-Butyl Protons | Two distinct signals around 1.5 ppm |

| ¹³C NMR | |

| Anhydride Carbonyl Carbons | ~148-152 |

| Carbamate Carbonyl Carbon | ~150-154 |

| tert-Butyl Quaternary Carbons | Two distinct signals around 85-90 |

| tert-Butyl Methyl Carbons | Two distinct signals around 27-28 |

The observation of two distinct tert-butyl signals would be a key indicator of the asymmetric carbamic-carbonic anhydride structure. As the reaction proceeds to completion, these signals would be replaced by the single tert-butyl signal of the final product, this compound, and the signal for tert-butanol.

Computational and Theoretical Studies on Tert Butyl 6 Methylpyridin 2 Yl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of tert-Butyl (6-methylpyridin-2-yl)carbamate. By solving approximations of the Schrödinger equation, these methods provide a wealth of information about the molecule's behavior at the atomic and molecular level.

The geometry of this compound is typically optimized using a functional such as B3LYP in conjunction with a basis set like 6-31G+(d,p) to find the minimum energy structure. researchgate.net From this optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key reactivity descriptors that can be computed include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be estimated from the HOMO and LUMO energies, respectively, using Koopmans' theorem. They quantify the energy required to remove an electron and the energy released when an electron is added.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions between different parts of the molecule.

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | -(I + A) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -(I+A)/2) | Quantifies the electrophilic character of a molecule |

Molecular Modeling of Conformational Landscapes and Intramolecular Interactions

The presence of rotatable bonds in this compound, specifically around the carbamate (B1207046) linkage and the tert-butyl group, gives rise to a complex conformational landscape. Molecular modeling techniques are employed to explore these different conformations and identify the most stable ones.

A systematic conformational search can be performed using molecular mechanics or quantum chemical methods. This involves rotating the dihedral angles of the key bonds and calculating the relative energies of the resulting conformers. The potential energy surface can be scanned to locate all low-energy minima.

A significant aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding . An intramolecular hydrogen bond could form between the hydrogen atom of the carbamate's N-H group and the nitrogen atom of the pyridine (B92270) ring. The presence and strength of such an interaction would have a profound impact on the molecule's preferred conformation, stability, and spectroscopic properties.

Computational studies can quantify the strength of this hydrogen bond by analyzing:

The geometric parameters of the hydrogen bond (e.g., the N-H···N distance and angle).

The change in electron density at the bond critical points using Atoms in Molecules (AIM) theory.

The vibrational frequency shift of the N-H stretching mode.

The torsional and inversion potentials of the carbamate group can also be studied, similar to investigations on simpler carbamates like methylcarbamate. researchgate.net These calculations provide information on the energy barriers for rotation around the C-N bond and for the inversion of the amino group, which are important for understanding the molecule's dynamic behavior.

| Interaction/Conformational Feature | Computational Method | Key Parameters |

|---|---|---|

| Conformational Search | Systematic or stochastic search (e.g., Monte Carlo) with molecular mechanics or DFT | Relative energies of conformers, dihedral angles |

| Intramolecular Hydrogen Bonding (N-H···N) | DFT (e.g., B3LYP/6-311++G(d,p)), AIM analysis | Bond distance, bond angle, electron density at bond critical point |

| Torsional Barriers (e.g., around C-N bond) | Potential energy scan at the DFT level | Rotational energy barriers |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities of this compound can be calculated using DFT methods. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with an experimental spectrum to assign the observed vibrational modes to specific molecular motions. The N-H stretching frequency is of particular interest as its position can provide evidence for intramolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. researchgate.net The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (B1202638) (TMS). Solvent effects can be included in these calculations using continuum solvation models like the Polarizable Continuum Model (PCM). researchgate.net Comparing the calculated and experimental NMR spectra can help in the structural elucidation and conformational analysis of the molecule.

UV-Visible Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. This information is useful for understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

| Spectroscopic Technique | Computational Method | Predicted Properties | Comparison with Experiment |

|---|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP/6-31G(d,p)) | Vibrational frequencies, IR intensities | Assignment of vibrational modes, evidence of hydrogen bonding |

| NMR (¹H, ¹³C) | GIAO-DFT (e.g., B3LYP/6-31G(d,p)) with PCM | Chemical shifts | Structural elucidation, conformational analysis |

| UV-Visible | TD-DFT with PCM | Absorption wavelengths (λmax), oscillator strengths | Understanding electronic transitions and chromophores |

In Silico Design of Novel Derivatives and Reaction Pathways

Computational methods can be proactively used to design novel derivatives of this compound with tailored properties. By making systematic modifications to the molecular structure in silico, it is possible to predict how these changes will affect the electronic properties, reactivity, and other characteristics of the molecule.

For example, substituents could be added to the pyridine ring to modulate the molecule's electronic properties. The effect of these substitutions on the HOMO-LUMO gap, dipole moment, and other descriptors can be calculated to screen for derivatives with desired characteristics. This approach can guide synthetic chemists in prioritizing which derivatives to synthesize and test.

Furthermore, computational chemistry can be used to explore potential reaction pathways involving this compound. For instance, the Boc protecting group is known to be labile under acidic conditions. The mechanism of this deprotection reaction could be investigated by calculating the structures and energies of the transition states and intermediates along the reaction coordinate. This would provide insights into the reaction kinetics and thermodynamics.

The reactivity of the pyridine ring towards electrophilic or nucleophilic attack can also be assessed using the calculated reactivity descriptors. This information can be used to predict the regioselectivity of various chemical reactions.

| Application | Computational Approach | Objective |

|---|---|---|

| Design of Novel Derivatives | DFT calculations on substituted analogues | To tune electronic properties, reactivity, and stability |

| Prediction of Reaction Pathways | Transition state theory calculations (e.g., IRC) | To elucidate reaction mechanisms and predict product distributions |

| Screening for Biological Activity | Molecular docking and QSAR studies | To identify potential biological targets and predict bioactivity |

Future Research Directions and Perspectives on Tert Butyl 6 Methylpyridin 2 Yl Carbamate

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of tert-butyl (6-methylpyridin-2-yl)carbamate, while effective, often relies on conventional methods that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for developing more environmentally benign and sustainable synthetic routes. Future research will likely focus on several key areas to minimize the environmental footprint of this compound's production.

One promising avenue is the adoption of microwave-assisted synthesis . This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. The application of microwave irradiation to the N-Boc protection of 6-methylpyridin-2-amine could lead to a more energy-efficient and rapid synthesis.

Furthermore, the exploration of biocatalysis presents an exciting frontier. While the direct enzymatic synthesis of this specific carbamate (B1207046) has not been extensively reported, the use of enzymes for the selective protection and deprotection of amine groups is a growing field. Future research could focus on identifying or engineering enzymes capable of catalyzing the N-Boc protection of 6-methylpyridin-2-amine, potentially offering a highly selective and environmentally friendly alternative to traditional chemical methods.

The development of these green chemistry approaches is summarized in the table below:

| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Flow Chemistry | Enhanced reaction control, improved safety, easier scalability, and automation. ontosight.ai |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, future research is expected to uncover novel catalytic transformations where this compound can serve as a key substrate. The inherent reactivity of the pyridine (B92270) ring and the carbamate functionality provides fertile ground for the development of new synthetic methodologies.

A notable example of a novel transformation is the Boekelheide rearrangement . Researchers have demonstrated that this compound can be oxidized to its corresponding N-oxide, which then undergoes a Boekelheide rearrangement to selectively introduce a hydroxyl group at the methyl position. mdpi.com This transformation provides a valuable method for the functionalization of the 6-methyl group, opening up new avenues for the synthesis of more complex pyridine derivatives. mdpi.com

Future investigations may focus on leveraging the unique electronic and steric properties of this compound in various transition-metal-catalyzed cross-coupling reactions. The development of new catalysts that can selectively activate C-H bonds on the pyridine ring or the methyl group would be of significant interest, enabling the direct introduction of new functional groups without the need for pre-functionalization.

Expansion of Applications in Target-Oriented Synthesis and Functional Materials

This compound has already established its utility as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. tu-dortmund.de Its role as a protected form of 2-amino-6-methylpyridine (B158447) allows for the selective modification of other parts of a molecule before the amine is unmasked. Future research will likely see an expansion of its use in the synthesis of increasingly complex and diverse molecular targets. This includes its incorporation into novel drug candidates, agrochemicals, and molecular probes for chemical biology.

A particularly promising area for future application is in the development of functional materials . Pyridine-containing polymers are known to exhibit a range of interesting properties, including electrical conductivity, optical activity, and the ability to coordinate with metals. ontosight.aiontosight.aimdpi.com While the direct polymerization of this compound has not been extensively explored, it could serve as a valuable monomer or precursor for the synthesis of novel polymers with tailored properties. The pyridine moiety can impart basicity and metal-binding capabilities, while the carbamate group could be deprotected post-polymerization to introduce reactive amine functionalities. ontosight.aiontosight.aimdpi.com These materials could find applications in areas such as:

Catalysis: As supports for metallic catalysts. researchgate.net

Sensors: For the detection of metal ions or other analytes. ontosight.ai

Electronics: In the development of conductive or optoelectronic materials. ontosight.ai

The potential applications are detailed in the following table:

| Application Area | Potential Role of this compound |

| Target-Oriented Synthesis | Building block for pharmaceuticals, agrochemicals, and molecular probes. tu-dortmund.de |

| Functional Polymers | Monomer or precursor for polymers with applications in catalysis, sensors, and electronics. ontosight.aiontosight.aimdpi.comresearchgate.net |

Integration with Artificial Intelligence for Reaction Prediction and Optimization

Reaction Optimization: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound itself, as well as for reactions where it is used as a starting material. beilstein-journals.orgsemanticscholar.org By analyzing data from high-throughput experimentation, ML models can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and minimize byproducts.

Predictive Modeling: AI can be employed to predict the properties of novel compounds derived from this compound. For instance, machine learning models could be trained to predict the biological activity of new drug candidates or the material properties of novel polymers based on their chemical structure. This can help to guide synthetic efforts towards the most promising targets.

The integration of AI into the research and development workflow for this compound will undoubtedly accelerate the pace of discovery and innovation, leading to the development of new and improved chemical entities with a wide range of applications.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (6-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of 6-methylpyridin-2-amine with tert-butyl chloroformate. Key optimization parameters include:

- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .

- Base Choice: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves yield by scavenging HCl .

- Temperature: Maintain 0–5°C during reagent addition to control exothermic reactions.

- Workup: Extract with NaHCO₃ to remove unreacted amine, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.

Yield Optimization Table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM, TEA, 0°C | 78 | 95 | |

| THF, DMAP, RT | 85 | 97 |

Q. What safety precautions are critical when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, structural analogs (e.g., pyridine carbamates) require:

- Respiratory Protection: Use NIOSH-approved N95 masks if airborne dust is generated .

- Skin/Eye Protection: Wear nitrile gloves and goggles; avoid contact due to potential irritancy .

- Ventilation: Conduct reactions in a fume hood to mitigate vapor exposure .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can the purity of this compound be assessed?

Methodological Answer: Use a combination of:

- HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- NMR Spectroscopy: Confirm absence of residual solvents (e.g., DCM at δ 5.32 ppm) and unreacted amine (pyridine protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 223.1) verifies molecular identity .

Q. What solvent systems are effective for recrystallizing this compound?

Methodological Answer: Recrystallization from ethyl acetate/hexane (1:3 v/v) yields colorless crystals. Slow cooling (0.5°C/min) enhances crystal quality. Alternative solvents:

- Ethanol/Water (8:2): For high-polarity impurities .

- Diethyl Ether: For rapid nucleation but lower yield .

Q. How stable is this compound under varying storage conditions?

Methodological Answer: Stability data for analogs suggest:

- Short-Term: Stable at RT for 1 week in airtight, amber vials with desiccant .

- Long-Term: Store at –20°C under argon; avoid humidity to prevent carbamate hydrolysis .

Stability Table:

| Condition | Degradation (%) | Timeframe | Reference |

|---|---|---|---|

| RT, air exposure | 15 | 7 days | |

| –20°C, argon | <5 | 6 months |

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Collect 180° of ω-scans at 100 K .

- Refinement: Employ SHELXL for least-squares refinement. Challenges include:

Crystallographic Data Example:

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | 0.042 |

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 at B3LYP/6-311++G(d,p) to model transition states. Focus on carbamate’s carbonyl electrophilicity .

- Molecular Electrostatic Potential (MEP): Identify nucleophilic attack sites (e.g., carbonyl carbon with δ+ charge) .

Q. How does steric hindrance from the tert-butyl group influence reaction kinetics?

Methodological Answer:

- Kinetic Studies: Monitor reactions via in situ IR spectroscopy. Compare rate constants (k) with/without bulky substituents.

- Steric Parameters: Apply Charton’s ν values; tert-butyl (ν = 1.74) significantly slows aminolysis vs. methyl (ν = 0.52) .

Q. What strategies mitigate byproducts during coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Catalyst Optimization: Use Pd(PPh₃)₄ (2 mol%) with AsPh₃ as a stabilizing ligand .